Regioisomeric Purity: Ring-Cl vs. Chain-Cl
N‑(3‑chloro‑2‑hydroxyphenyl)propanamide (CAS 221291‑87‑8) is unequivocally distinguished from its side‑chain‑chloro regioisomer 3‑chloro‑N‑(2‑hydroxyphenyl)propanamide (CAS 19343‑16‑9) by InChIKey and SMILES, despite identical molecular formula and mass [1]. Commercial sourcing of the wrong regioisomer introduces a positional isomer that behaves as a chromatographically distinct impurity (HPLC retention‑time shift), compromising synthetic yields and purity profiles .
Substitute: Cl on propanamide chain (InChIKey FGYH...)
| Evidence Dimension | Molecular identity / regioisomerism |
|---|---|
| Target Compound Data | InChIKey QPWHEDZASSKIQB‑UHFFFAOYSA‑N; SMILES CCC(=O)NC1=C(C(=CC=C1)Cl)O |
| Comparator Or Baseline | 3‑Chloro‑N‑(2‑hydroxyphenyl)propanamide (CAS 19343‑16‑9): InChIKey FGYHFZULPYDCID‑UHFFFAOYSA‑N; SMILES O=C(CCCl)NC1=CC=CC=C1O |
| Quantified Difference | Unique InChIKey; negligible mass difference (both 199.63 g/mol) but completely distinct connectivity |
| Conditions | Structure elucidation by NMR and HRMS (standard QC for commercial lots) |
Why This Matters
Ordering the wrong regioisomer invalidates SAR or impurity‑profiling studies because the reactive centers (ring‑Cl vs. chain‑Cl) differ, directly impacting procurement decisions.
- [1] PubChem CID 11206429 (target) and Fluorochem catalogue for CAS 19343‑16‑9. View Source
